

1-(6-Fluoropyridin-3-yl)ethanone chemical structure and analysis

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Compound of Interest

Compound Name: 1-(6-Fluoropyridin-3-yl)ethanone

Cat. No.: B1315507

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An In-depth Technical Guide to 1-(6-Fluoropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with a fluorine atom and an acetyl group, make it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This technical guide provides a comprehensive overview of the chemical structure, analysis, and available data on **1-(6-Fluoropyridin-3-yl)ethanone**.

Chemical Structure and Properties

The chemical structure of **1-(6-Fluoropyridin-3-yl)ethanone** is characterized by a pyridine ring substituted with a fluorine atom at the 6-position and an acetyl group at the 3-position.

Molecular Formula: C₇H₆FNO

Molecular Weight: 139.13 g/mol

IUPAC Name: **1-(6-fluoropyridin-3-yl)ethanone**

CAS Number: 84331-14-6

SMILES: CC(=O)c1cc(F)ncc1

InChI Key: BQQPPKSWFCUWCN-UHFFFAOYSA-N

Structural Diagram

Caption: Chemical structure of **1-(6-Fluoropyridin-3-yl)ethanone**.

Spectroscopic and Analytical Data

Comprehensive, publicly available spectroscopic data for **1-(6-Fluoropyridin-3-yl)ethanone** is limited. However, data for analogous compounds and information from commercial suppliers can provide insights into its expected analytical profile. Commercial suppliers confirm the identity of this compound with techniques including NMR, HPLC, and LC-MS.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated, published spectrum for **1-(6-Fluoropyridin-3-yl)ethanone** is not readily available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar fluorinated pyridine derivatives.

Expected ¹H NMR Spectral Features:

- A singlet for the methyl protons of the acetyl group.
- A multiplet for the proton at the 2-position of the pyridine ring.
- A multiplet for the proton at the 4-position of the pyridine ring, showing coupling to the fluorine atom.
- A multiplet for the proton at the 5-position of the pyridine ring.

Expected ¹³C NMR Spectral Features:

- A signal for the methyl carbon of the acetyl group.

- A signal for the carbonyl carbon of the acetyl group.
- Four signals for the carbons of the pyridine ring, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

The mass spectrum of **1-(6-Fluoropyridin-3-yl)ethanone** would be expected to show a molecular ion peak (M^+) at m/z 139. Fragmentation would likely involve the loss of the acetyl group and other characteristic fragments of the fluoropyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

- A strong absorption band for the C=O stretch of the ketone group, typically in the range of 1680-1700 cm^{-1} .
- Absorption bands for the C=C and C=N stretching vibrations of the pyridine ring.
- A C-F stretching vibration.

Experimental Protocols

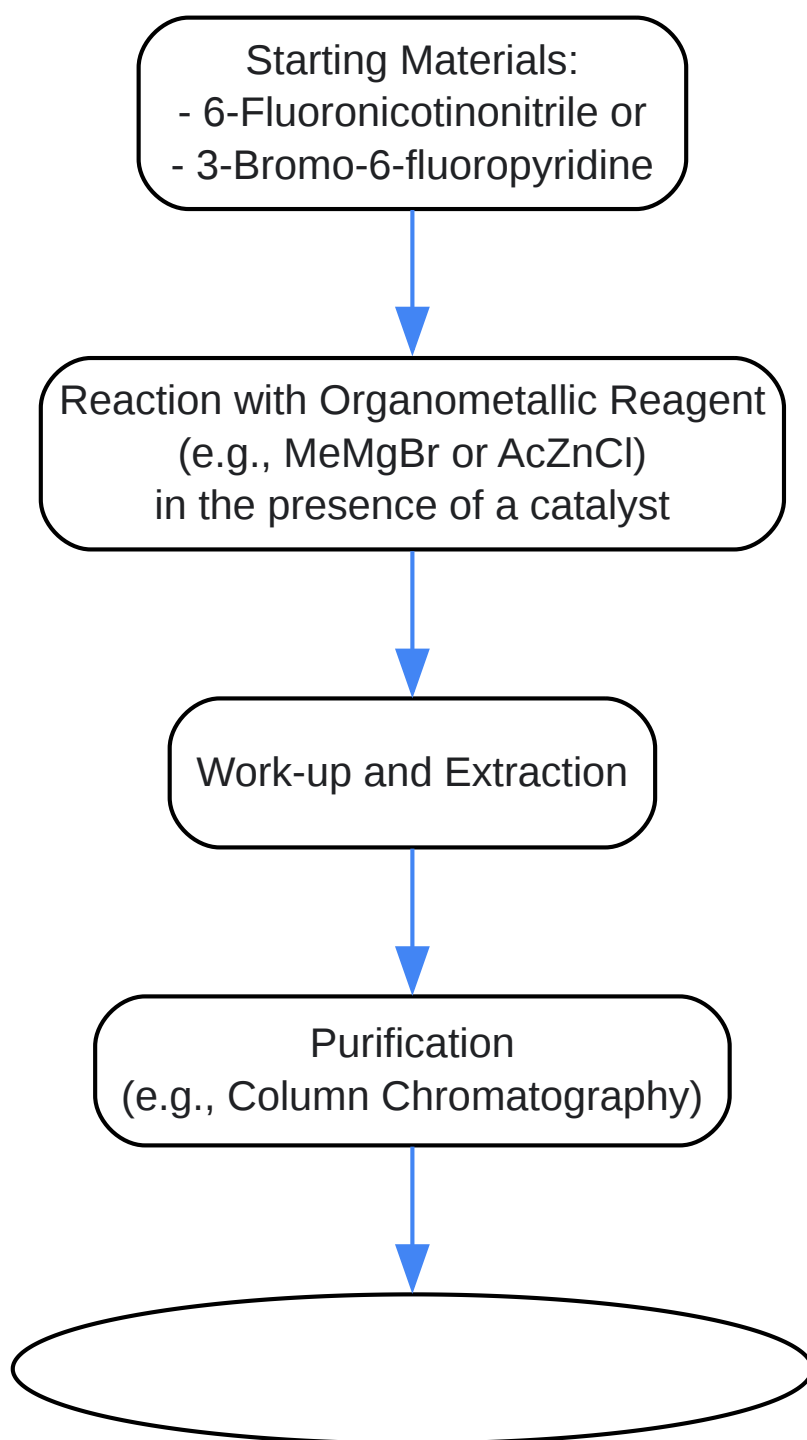
Synthesis of 1-(6-Fluoropyridin-3-yl)ethanone

While a specific, detailed, and publicly available experimental protocol for the synthesis of **1-(6-Fluoropyridin-3-yl)ethanone** is not widely published, general synthetic routes for similar compounds can be adapted. One plausible approach involves the use of organometallic reagents. For instance, a Grignard reaction or a Negishi coupling could be employed.

A patent for a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, describes a palladium-catalyzed cross-coupling reaction between an acetylpyridine derivative and an aryl halide.^{[2][3]} A similar strategy could potentially be applied for the synthesis of **1-(6-Fluoropyridin-3-yl)ethanone**.

Another patented method describes the biocatalytic reduction of a "1-(5-(fluoro[2,3-c]pyridyl))ethanone" to a chiral alcohol, suggesting that the parent ketone is a known synthetic intermediate.^[1]

General Experimental Workflow for Synthesis (Hypothetical):



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Caption: A potential synthetic workflow for **1-(6-Fluoropyridin-3-yl)ethanone**.

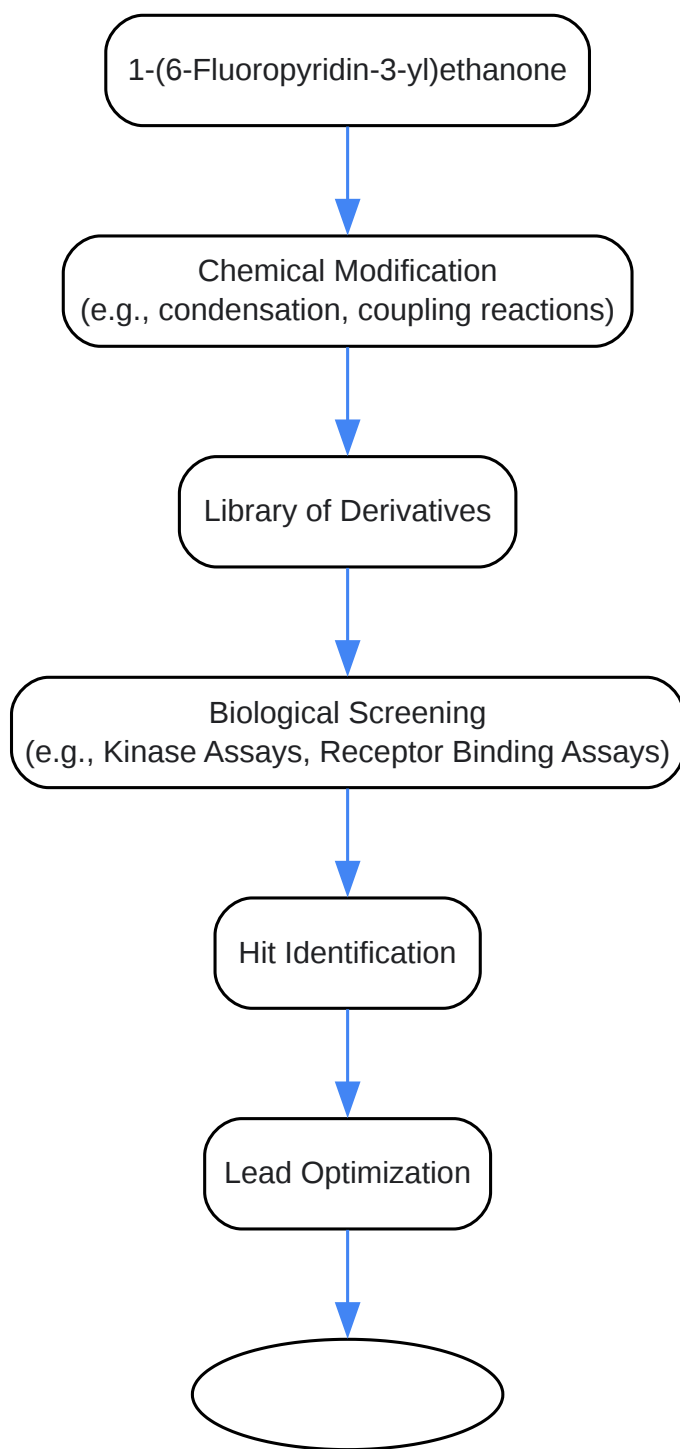
Biological Activity and Applications in Drug Discovery

There is currently no direct, published research detailing the specific biological activity or signaling pathway involvement of **1-(6-Fluoropyridin-3-yl)ethanone** itself. However, the 6-fluoropyridin-3-yl moiety is a key component in a number of compounds with demonstrated biological activity, highlighting the importance of this scaffold in drug discovery.

For example, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been synthesized and evaluated as dopamine D2/D3 and serotonin 5-HT1A receptor agonists, showing potential for the treatment of Parkinson's disease.[4] This indicates that the 6-fluoropyridin-3-yl group can be incorporated into molecules targeting the central nervous system.

Given that many kinase inhibitors incorporate a pyridine scaffold, it is plausible that derivatives of **1-(6-Fluoropyridin-3-yl)ethanone** could be investigated as potential kinase inhibitors. Kinase inhibitor screening libraries often contain a diverse range of heterocyclic compounds to identify novel therapeutic targets.[5]

Potential Drug Discovery Workflow:



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Caption: A logical workflow for utilizing **1-(6-Fluoropyridin-3-yl)ethanone** in drug discovery.

Data Summary

Property	Data
Molecular Formula	C ₇ H ₆ FNO
Molecular Weight	139.13 g/mol
CAS Number	84331-14-6
IUPAC Name	1-(6-fluoropyridin-3-yl)ethanone
SMILES	<chem>CC(=O)c1cc(F)ncc1</chem>
InChI Key	BQQPPKSWFCUWCN-UHFFFAOYSA-N
Purity (Commercial)	Typically ≥95%
Physical Form	Solid

Conclusion

1-(6-Fluoropyridin-3-yl)ethanone is a valuable chemical intermediate with significant potential in the field of drug discovery. While detailed, publicly accessible analytical and biological data on the compound itself is sparse, its structural components are present in a variety of biologically active molecules. This guide summarizes the currently available information and highlights the potential for this compound as a starting point for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore the biological activities of its derivatives.

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